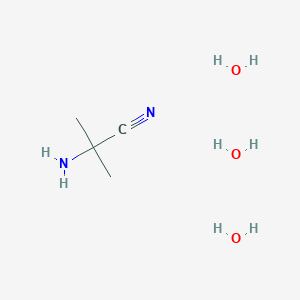

2-Amino-2-methylpropionitrile trihydrate

Description

Structural Classification and Functional Group Analysis

2-Amino-2-methylpropionitrile is classified as an α-aminonitrile. Its structure features a central quaternary carbon atom, which is a defining characteristic. This carbon is bonded to four different substituents: an amino group (-NH₂), a nitrile group (-C≡N), and two methyl groups (-CH₃).

The key functional groups are:

Amino Group (-NH₂): This group acts as a nucleophile and a base. It can participate in reactions such as alkylation, acylation, and can be protonated to form ammonium (B1175870) salts. enamine.net Its ability to act as a hydrogen bond donor is also crucial for its intermolecular interactions. enamine.net

Nitrile Group (-C≡N): This group is electrophilic at the carbon atom and can undergo nucleophilic attack. It is a versatile precursor that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. wikipedia.orgresearchgate.net The nitrile group can also participate in hydrogen bonding and π-π interactions. enamine.net

The presence of these two functional groups on the same carbon atom makes 2-amino-2-methylpropionitrile a bifunctional compound, enabling a diverse range of chemical transformations. enamine.net

Chemical and Physical Properties of 2-Amino-2-methylpropionitrile

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₂ |

| Molecular Weight | 84.12 g/mol bldpharm.com |

| CAS Number | 19355-69-2 sigmaaldrich.com |

| IUPAC Name | 2-amino-2-methylpropanenitrile sigmaaldrich.com |

| Physical State | Liquid chemicalbook.com |

| Storage | Recommended storage under an inert atmosphere and at low temperatures (e.g., -20°C) bldpharm.com |

Significance within Aminonitrile Chemistry and its Derivatives

α-Aminonitriles are highly valuable synthons in organic chemistry, serving as crucial intermediates in the synthesis of a multitude of important chemical compounds, including α-amino acids, diamines, and various nitrogen-containing heterocycles. uni-mainz.demdpi.com Their importance was first highlighted by the Strecker reaction in 1850, which remains a fundamental method for amino acid synthesis. mdpi.com

2-Amino-2-methylpropionitrile is particularly significant as a precursor to several key chemical products through the transformation of its amino and nitrile functionalities.

Synthesis of α-Amino Acids: Hydrolysis of the nitrile group in 2-amino-2-methylpropionitrile provides a direct route to 2-amino-2-methyl-propionic acid (α-methylalanine), a non-proteinogenic amino acid used in the synthesis of peptides and as a research chemical. pharmacompass.com

Radical Initiators: One of the most prominent industrial applications of 2-amino-2-methylpropionitrile is its use as a starting material for the synthesis of 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). google.com AIBN is a widely used free-radical initiator in the polymerization of vinyl monomers and for other radical-mediated reactions. chemicalbook.comchemicalbook.com The synthesis involves the oxidative coupling of two molecules of 2-amino-2-methylpropionitrile. google.com

Pharmaceutical and Agrochemical Intermediates: The aminonitrile moiety is a structural motif found in various bioactive molecules. bohrium.comnih.gov For instance, 2-amino-2-methylpropionitrile serves as a starting material for an intermediate used in the synthesis of Anagliptin, a pharmaceutical agent. google.com Furthermore, derivatives of aminonitriles are explored for their potential as pesticidal agents. bohrium.com

Other Chemical Precursors: The reduction of the nitrile group leads to the formation of diamines, while modifications of the amino group followed by transformations of the nitrile group open pathways to a wide range of heterocyclic compounds. wikipedia.org The related compound 2-amino-2-methyl-1-propanol (B13486), which can be seen as a reduction product of the corresponding carboxylic acid, is used in the formulation of buffer solutions and as a CO2 absorbent. researchgate.netnih.gov

Key Derivatives of 2-Amino-2-methylpropionitrile and Their Applications

| Derivative | Application |

|---|---|

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Free-radical initiator for polymerization. sigmaaldrich.commedkoo.com |

| 2-Amino-2-methyl-propionic acid | Non-proteinogenic amino acid used in peptide synthesis. pharmacompass.com |

| 2-amino-2-methylpropylamine tert-butyl ester | Intermediate in the synthesis of the drug Anagliptin. google.com |

Overview of Research Trajectories and Current Academic Interest

Current research involving aminonitriles, including 2-amino-2-methylpropionitrile, is advancing along several key trajectories, driven by the need for more efficient, safer, and environmentally friendly synthetic methods, as well as the exploration of new applications.

Advancements in Synthesis: A major focus of modern research is the development of greener alternatives to the classic Strecker reaction, which often employs highly toxic cyanide sources like hydrogen cyanide (HCN). mdpi.comnih.gov Researchers are actively developing organocatalytic methods for the asymmetric synthesis of chiral α-aminonitriles, which are crucial for the pharmaceutical industry. mdpi.comresearchgate.net Another significant area is the use of oxidative C-H bond functionalization, which offers a more atom-economical approach to synthesizing α-aminonitriles from readily available amines. mdpi.com

Prebiotic Chemistry and Astrobiology: Simple aminonitriles, such as aminoacetonitrile (B1212223), are of great interest in the field of prebiotic chemistry. wikipedia.orgnih.gov These molecules are considered potential precursors to amino acids and the nucleobases of RNA on the early Earth. The discovery of aminoacetonitrile in interstellar gas clouds has fueled research into the extraterrestrial origins of the building blocks of life. wikipedia.org The study of aminonitriles like 2-amino-2-methylpropionitrile contributes to understanding the potential chemical pathways that could lead to more complex biological molecules. nih.gov

Materials Science and Pharmacology: The versatility of the aminonitrile scaffold continues to be exploited in materials science and medicinal chemistry. Research into the derivatives of aminonitriles has led to the discovery of compounds with a wide range of biological activities. researchgate.netbohrium.com For example, 2-aminothiophene derivatives are being investigated as allosteric modulators for receptors involved in metabolic diseases. nih.gov In materials science, derivatives like AIBN are fundamental for creating a vast range of polymers and have been incorporated into microcapsules for applications like controlled-release initiators. chemicalbook.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H14N2O3 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-amino-2-methylpropanenitrile;trihydrate |

InChI |

InChI=1S/C4H8N2.3H2O/c1-4(2,6)3-5;;;/h6H2,1-2H3;3*1H2 |

InChI Key |

HSOZQZBUZXOWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)N.O.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 2-Amino-2-methylpropionitrile

The traditional and most well-documented methods for synthesizing 2-amino-2-methylpropionitrile rely on the fundamental reactions of acetone (B3395972) with a cyanide source and an ammonia (B1221849) equivalent. These methods are robust and have been optimized over time for large-scale production.

Strecker Synthesis Variations and Optimizations

The Strecker synthesis, first reported in 1850, remains a cornerstone for the production of α-aminonitriles. wikipedia.orgmasterorganicchemistry.com In the context of 2-amino-2-methylpropionitrile, this one-pot reaction brings together acetone, a cyanide source, and an ammonium (B1175870) salt. wikipedia.org The general mechanism involves the initial formation of an imine from acetone and ammonia, which is then attacked by a cyanide ion to form the α-aminonitrile. masterorganicchemistry.comnrochemistry.com

A common and practical variation of the Strecker synthesis avoids the direct use of hazardous hydrogen cyanide gas by generating it in situ. This is typically achieved by reacting a stable cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with an ammonium salt like ammonium chloride (NH₄Cl). masterorganicchemistry.com The ammonium chloride serves as a source of both ammonia and a mild acid to facilitate the reaction. masterorganicchemistry.com

The reaction is typically carried out in an aqueous solution or a mixed solvent system. For instance, a procedure involving the reaction of acetone, sodium cyanide, and ammonium chloride in an aqueous/ether biphasic system has been described. The reaction is initiated at a low temperature (5-10°C) and then allowed to proceed overnight. orgsyn.org The intermediate, acetone cyanohydrin, is formed in the first stage and subsequently reacts with the excess ammonia to yield 2-amino-2-methylpropionitrile. orgsyn.org

| Reactants | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference |

| Acetone, Sodium Cyanide, Ammonium Chloride | Water, Ether | 5-10°C, then RT | Overnight | 30-33 (of the corresponding amino acid after hydrolysis) | orgsyn.org |

| Acetone, Ammonia, Hydrogen Cyanide | Not specified | Not specified | Not specified | High | wikipedia.org |

Table 1: Representative Conditions for the Strecker Synthesis of 2-Amino-2-methylpropionitrile.

In the synthesis of many α-amino acids via the Strecker reaction from aldehydes, a new chiral center is created, resulting in a racemic mixture of enantiomers. youtube.com However, in the case of 2-amino-2-methylpropionitrile, the starting ketone, acetone, is achiral. The carbon atom to which the amino and nitrile groups are attached is bonded to two identical methyl groups. Consequently, this carbon atom is not a stereocenter, and the product, 2-amino-2-methylpropionitrile, is achiral. Therefore, stereochemical considerations that are paramount in the synthesis of chiral amino acids are not a factor in the direct synthesis of this particular compound.

Ammoniation-Based Preparations

An alternative established route involves the direct ammoniation of acetone cyanohydrin. Acetone cyanohydrin can be pre-synthesized by reacting acetone with hydrogen cyanide. prepchem.com This intermediate is then treated with ammonia to replace the hydroxyl group with an amino group, yielding 2-amino-2-methylpropionitrile. prepchem.com This two-step process can offer high yields. For example, reacting acetone cyanohydrin with ammonia in an autoclave at elevated temperatures has been reported to produce the desired aminonitrile in high yield. google.comgoogle.com A patent describes the reaction of 92%-purity acetone cyanohydrin with liquid ammonia in an autoclave, resulting in a reaction mixture containing 72% of 2-amino-2-methylpropionitrile. google.com Another patent mentions a process where reacting acetone cyanohydrin with ammonia at 65°C in an autoclave gives a 92% yield of the aminonitrile. google.com

| Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Acetone Cyanohydrin, Ammonia | None (Autoclave) | 65°C | Not specified | 92 | google.com |

| Acetone Cyanohydrin, Ammonia | None (Autoclave) | Not specified | Not specified | High | google.com |

Table 2: Conditions for the Ammoniation of Acetone Cyanohydrin.

Advanced Synthetic Strategies and Novel Approaches

Driven by the need for safer and more efficient processes, research has explored alternative reagents and strategies for the synthesis of 2-amino-2-methylpropionitrile.

Utilization of Alternative Cyanide Sources for Enhanced Safety and Yield

The high toxicity of traditional cyanide sources like hydrogen cyanide and alkali metal cyanides has prompted the investigation of safer alternatives.

Trimethylsilyl Cyanide (TMSCN): Trimethylsilyl cyanide (TMSCN) has emerged as a valuable and less hazardous cyanide source in organic synthesis. wikipedia.org It can be used in the Strecker reaction to produce α-aminonitriles. researchgate.net The reaction of ketones, amines, and TMSCN can proceed under mild conditions, often catalyzed by a Lewis acid, to afford the corresponding α-aminonitriles in good yields. While specific high-yield examples for 2-amino-2-methylpropionitrile are not extensively detailed in readily available literature, the general applicability of TMSCN in Strecker-type reactions suggests its utility in this synthesis. researchgate.netorgsyn.org

Acetone Cyanohydrin as a Cyanide Source: Interestingly, acetone cyanohydrin itself can serve as a safer and more convenient source of cyanide for other reactions, a process known as transhydrocyanation. wikipedia.org In the context of the Strecker synthesis, its primary role is as a direct precursor that reacts with ammonia. However, its use as a cyanide donor highlights the efforts to move away from more volatile and acutely toxic cyanide reagents.

| Cyanide Source | Key Advantages | Catalyst (often required) | Reference |

| Trimethylsilyl Cyanide (TMSCN) | Lower toxicity, high reactivity, soluble in organic solvents | Lewis Acids (e.g., AlCl₃) | |

| Acetone Cyanohydrin | Less volatile than HCN, can be handled as a liquid | Not applicable (as a precursor) | prepchem.com |

Table 3: Alternative Cyanide Sources for Aminonitrile Synthesis.

Catalytic Approaches in Aminonitrile Synthesis

The synthesis of α-aminonitriles from ketones is often more challenging than from aldehydes, sometimes requiring more forcing conditions like high pressure. nih.gov To improve yields, reaction times, and selectivity under milder conditions, a variety of catalytic systems have been developed. These catalysts function primarily as Lewis acids to activate the ketone's carbonyl group, facilitating the initial formation of an imine intermediate. organic-chemistry.orgnih.gov

Catalytic systems for the synthesis of 2-Amino-2-methylpropionitrile and related ketonederived α-aminonitriles are diverse, encompassing homogeneous and heterogeneous catalysts. Organocatalysts like L-proline and succinic acid have been shown to be effective. mdpi.com Metal-based catalysts are widely reported, with examples including indium powder, palladium complexes, and various metal triflates. nih.govnih.gov Heterogeneous catalysts, such as sulfated polyborate and superparamagnetic iron oxide, offer the advantage of easy separation and recyclability. mdpi.comnih.gov In some instances, the reaction can proceed efficiently without a catalyst, particularly when using highly reactive cyanide sources or environmentally benign solvents like water. organic-chemistry.orgthieme-connect.com

| Catalyst | Ketone/Aldehyde | Amine | Cyanide Source | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| NHC-Amidate Palladium(II) Complex | Ketones | Aromatic/Aliphatic Amines | TMSCN | DCM, Room Temp. | Good | nih.gov |

| Sulfated Polyborate | Ketones/Aldehydes | Aromatic/Aliphatic Amines | TMSCN | Solvent-free, Room Temp. | Up to 99% | mdpi.com |

| K5CoW12O40·3H2O | Ketones/Aldehydes | Amines | KCN | Not specified | Efficient | researchgate.net |

| Indium Powder (10 mol%) | Ketones/Aldehydes | Aromatic/Aliphatic Amines | TMSCN | Water, Room Temp., 30-90 min | 79-98% | nih.gov |

| Montmorillonite KSF Clay | Aldehydes/Ketones | Aromatic Amines | TMSCN | Not specified | Excellent | organic-chemistry.org |

| Catalyst-Free | Ketones/Aldehydes | Amine | TMSCN | Solvent-free | Not specified | thieme-connect.com |

Reaction Kinetics and Thermodynamic Studies of Formation Pathways

Mechanistic Pathway The formation of 2-Amino-2-methylpropionitrile via the Strecker reaction follows a well-established multi-step mechanism. wikipedia.orgnumberanalytics.comnumberanalytics.com

Imine/Iminium Formation: The reaction initiates with the attack of ammonia on the carbonyl carbon of acetone. This is often the rate-determining step and is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com Following nucleophilic attack, a tetrahedral intermediate is formed, which then eliminates a molecule of water to yield a protonated imine, known as an iminium ion. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Cyanide Addition: The highly nucleophilic cyanide ion (from sources like HCN, KCN, or TMSCN) then attacks the electrophilic carbon of the iminium ion. masterorganicchemistry.commasterorganicchemistry.com This step forms the stable C-C bond and results in the final product, 2-Amino-2-methylpropionitrile.

The rate of the Strecker reaction is profoundly influenced by several factors. The pH is critical, as it controls the concentration of both the protonated, activated ketone and the free cyanide nucleophile. numberanalytics.com The decomposition of acetone cyanohydrin, a common starting material or intermediate, is itself pH-dependent, with a half-life decreasing from 57 minutes at pH 4.9 to just 8 minutes at pH 6.8, indicating that near-neutral conditions can rapidly provide HCN for the reaction. nih.gov

Kinetic studies on the addition of hydrogen cyanide to imine intermediates (Schiff bases) have shown the reaction can follow a third-order rate equation of the form: rate = k[imine][HCN][solvent], where a protic solvent like methanol (B129727) participates in the reaction, likely by stabilizing the transition state. rsc.org The reaction rate is generally faster in polar, protic solvents. rsc.org The use of a catalyst is designed to accelerate the initial, often slow, step of imine formation. nih.gov

| Kinetic Parameter | Observation | Reactants/System | Reference |

|---|---|---|---|

| Rate Law (Cyanohydrin Formation) | Second-order reaction with respect to acetone and HCN. | Acetone, HCN | researchgate.net |

| Rate Law (Cyanide Addition to Imine) | Third-order: rate = k[imine][HCN][MeOH]. | Benzylideneaniline, HCN, Methanol | rsc.org |

| Effect of pH | Reaction rate is highly pH-dependent. Affects imine formation and cyanide availability. | General Strecker Synthesis | numberanalytics.com |

| Effect of Solvent | Rate is higher in protic dipolar solvents compared to aprotic non-polar solvents. | Imine Cyanation | rsc.org |

| Reactant Decomposition Half-life | t1/2 of Acetone Cyanohydrin is 8 min at pH 6.8 and 26°C. | Aqueous Acetone Cyanohydrin | nih.gov |

Thermodynamic Studies of Formation Pathways Specific thermodynamic data such as the enthalpy (ΔH) or Gibbs free energy (ΔG) for the synthesis of 2-Amino-2-methylpropionitrile are not extensively reported in the reviewed literature. However, a qualitative thermodynamic assessment can be made based on the reaction mechanism.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

X-ray Crystallographic Analysis of 2-Amino-2-methylpropionitrile Trihydrate

Despite extensive searches of scientific literature and crystallographic databases, no experimental data for the single-crystal X-ray diffraction of 2-amino-2-methylpropionitrile trihydrate was found. Consequently, the determination of its crystal system, space group, and the precise architecture of its crystal lattice remains an area for future research. The following subsections outline the parameters that would be determined from such an analysis.

Determination of Crystal System and Space Group

The determination of the crystal system and space group is a fundamental outcome of X-ray crystallographic analysis. This information defines the symmetry of the unit cell and the arrangement of molecules within it. For 2-amino-2-methylpropionitrile trihydrate, this data is not currently available in published literature.

Elucidation of Intermolecular Interactions: Focus on Hydrogen Bonding Networks

A critical aspect of the crystal structure of a hydrated compound is the hydrogen bonding network. In the case of 2-amino-2-methylpropionitrile trihydrate, it is anticipated that the water molecules would be integral to the crystal lattice, forming extensive hydrogen bonds with the amino (-NH2) and nitrile (-C≡N) groups of the 2-amino-2-methylpropionitrile molecule, as well as with other water molecules. These interactions would be key to stabilizing the trihydrate crystalline form. However, without experimental crystallographic data, a detailed description of this hydrogen bonding network is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

While specific NMR data for the trihydrate form is not available, spectroscopic data for the anhydrous form of 2-amino-2-methylpropionitrile provides valuable insight into the molecular structure. The following sections discuss the ¹H and ¹³C NMR spectra of 2-amino-2-methylpropionitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation and Conformational Analysis

The ¹H NMR spectrum of 2-amino-2-methylpropionitrile in a suitable solvent would provide information on the chemical environment of the hydrogen atoms. Due to the rapid exchange of the amine protons with deuterium (B1214612) in solvents like D₂O, they are often not observed or appear as a broad signal. The primary feature of the spectrum would be the signal for the methyl protons.

Table 1: ¹H NMR Data for 2-Amino-2-methylpropionitrile (Anhydrous) (Note: This data is for the anhydrous form and not the trihydrate. Solvent and referencing may vary between different data sources.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.5 | Singlet | 6H | -CH₃ |

| ~1.8 | Singlet (broad) | 2H | -NH₂ |

The presence of a single peak for the six protons of the two methyl groups indicates their chemical equivalence. This is expected due to the free rotation around the C-C single bonds. The amino protons typically appear as a broad singlet, and its chemical shift can be highly dependent on concentration, temperature, and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Correlations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-amino-2-methylpropionitrile, three distinct carbon signals are expected.

Table 2: ¹³C NMR Data for 2-Amino-2-methylpropionitrile (Anhydrous) (Note: This data is for the anhydrous form and not the trihydrate. Solvent and referencing may vary between different data sources.)

| Chemical Shift (ppm) | Assignment |

| ~25 | -CH₃ |

| ~45 | C(CH₃)₂ |

| ~120 | -C≡N |

The chemical shift of the methyl carbons appears at the higher field (lower ppm). The quaternary carbon attached to the two methyl groups and the amino group is shifted downfield. The carbon of the nitrile group appears at the lowest field (highest ppm) due to the strong deshielding effect of the triple bond.

Vibrational Spectroscopic Studies (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their local environment, making them ideal for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The FTIR and Raman spectra of 2-Amino-2-methylpropionitrile trihydrate are dominated by the characteristic vibrations of its functional groups.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is a particularly strong and sharp absorption in the infrared spectrum, typically appearing in the 2260–2220 cm⁻¹ region for saturated aliphatic nitriles. spectroscopyonline.com Its high intensity is due to the large change in dipole moment during the vibration. spectroscopyonline.com

Amino Group (N-H): The N-H stretching vibrations of the primary amine appear in the 3500–3300 cm⁻¹ region. Typically, two bands are observed corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1650–1580 cm⁻¹.

Methyl Groups (C-H): The aliphatic C-H stretching vibrations from the two methyl groups are found in the 3000–2850 cm⁻¹ range. C-H bending vibrations (asymmetric and symmetric) will appear in the 1470–1365 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| Methyl (-CH₃) | C-H Asymmetric & Symmetric Stretch | 2975 - 2860 | Medium-Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Variable |

| Methyl (-CH₃) | C-H Bend (Asymmetric/Symmetric) | 1470 - 1365 | Medium |

The "trihydrate" designation indicates the presence of three water molecules per molecule of 2-Amino-2-methylpropionitrile in the crystal lattice. This water of hydration has a profound impact on the vibrational spectrum.

Water of Hydration (O-H Vibrations): The most prominent feature indicating hydration is a very broad and strong absorption band in the 3500–3200 cm⁻¹ region of the FTIR spectrum. This band arises from the O-H stretching vibrations of the water molecules. Its broadness is a direct consequence of the extensive network of hydrogen bonds between the water molecules themselves and with the host molecule.

Hydrogen Bonding Effects: The nitrile group and the amino group are both capable of acting as hydrogen bond acceptors and donors, respectively. Hydrogen bonding with water molecules typically leads to a shift in vibrational frequencies. The C≡N stretching frequency is known to be sensitive to its environment and often experiences a red-shift (a shift to lower frequency) upon hydration due to the formation of H₂O:nitrile complexes. nih.govnih.gov Similarly, the N-H stretching frequencies of the amino group will be broadened and shifted due to hydrogen bonding with the water molecules. The strength of hydrogen bonding in the hydration shell can be stronger than in bulk water, leading to observable shifts in the O-H stretching region. rsc.orgmdpi.com In some cases, a decrease in the hydration level can lead to a red-shift in the absorption spectrum as water becomes more strongly bound to polar groups. nih.govaip.org

Mass Spectrometric Approaches for Molecular Structure Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. For a volatile compound like 2-Amino-2-methylpropionitrile, techniques like electron ionization (EI) or chemical ionization (CI) are suitable. The water of hydration is typically lost during the vaporization and ionization process, so the observed mass spectrum corresponds to the anhydrous molecule.

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.org

Molecular Ion (M⁺•): The molecular ion peak for 2-Amino-2-methylpropionitrile (C₄H₈N₂) would appear at an m/z of 84. As an odd-electron species containing an even number of nitrogen atoms, its molecular weight is an even number.

Base Peak (M-15): The most characteristic fragmentation is the loss of a methyl radical (•CH₃, mass 15) via α-cleavage. This results in a highly stable, resonance-stabilized cation at m/z 69. This fragment is expected to be the base peak (the most intense peak) in the spectrum.

| m/z | Proposed Fragment Ion | Formula of Lost Neutral | Significance |

|---|---|---|---|

| 84 | [C₄H₈N₂]⁺• | - | Molecular Ion (M⁺•) |

| 69 | [C₃H₅N₂]⁺ | •CH₃ | Base Peak, from α-cleavage (loss of methyl) |

| 56 | [C₃H₆N]⁺ | •HCN | Loss of hydrogen cyanide from M⁺• |

| 42 | [C₂H₄N]⁺ | •CH₂CN | Cleavage of C-C bond with charge on the amine-containing fragment |

In-Depth Computational and Theoretical Analysis of 2-Amino-2-methylpropionitrile Trihydrate Remains an Open Area of Scientific Inquiry

Despite a thorough search of available scientific literature and databases, a detailed computational and theoretical investigation of the chemical compound 2-Amino-2-methylpropionitrile trihydrate, as outlined by the requested article structure, could not be compiled. The specific data required for a comprehensive analysis of its quantum chemical properties, molecular dynamics, and spectroscopic parameters are not present in the public domain.

General searches for related substances, such as other aminonitriles or amino compounds, have revealed a broad interest in their computational analysis for applications ranging from prebiotic chemistry to materials science. For instance, studies on various aminonitriles have explored their formation, reactivity, and potential role in the origins of life. Similarly, DFT and spectroscopic analyses have been performed on related structures like 2-aminopurine (B61359) and various aminopyrimidine derivatives, providing insights into their electronic structure and hydrogen bonding patterns.

However, these findings for other molecules cannot be extrapolated to create a scientifically accurate and authoritative article on 2-Amino-2-methylpropionitrile trihydrate. The specific arrangement of atoms in this molecule, and particularly the influence of the three water molecules in its hydrated form, would lead to unique electronic, structural, and dynamic properties that can only be determined through dedicated computational studies.

The detailed sections requested, including:

Computational and Theoretical Chemistry Insights

Analysis of Intermolecular Hydrogen Bonding and Charge Distribution within the Trihydrate

all necessitate specific research data that is currently unavailable. Generating content for these sections without supporting scientific evidence would amount to speculation and would not meet the required standards of accuracy and authoritativeness.

Therefore, this article cannot be generated as requested due to the absence of foundational research on the computational and theoretical chemistry of 2-Amino-2-methylpropionitrile trihydrate. This highlights a gap in the current scientific literature and suggests that the computational characterization of this compound is a subject ripe for future investigation.

Role As a Key Synthetic Intermediate in Organic Transformations

Precursor in the Synthesis of α,α-Disubstituted Amino Acids and Their Analogues

The synthesis of α,α-disubstituted amino acids presents a considerable challenge in organic chemistry due to the steric hindrance around the α-carbon. These non-proteinogenic amino acids are of significant interest as they can act as modifiers of peptide conformations and are precursors to a range of bioactive molecules. nih.gov 2-Amino-2-methylpropionitrile serves as a direct precursor to 2-aminoisobutyric acid (Aib), a simple yet important α,α-disubstituted amino acid, through hydrolysis of the nitrile group. 2-Aminoisobutyric acid is known to be a strong helix inducer in peptides. wikipedia.org

The general strategy for producing α,α-disubstituted amino acids often involves the formation of a C-C bond, and various methods have been developed to achieve this, including the addition to ketimines and the α-functionalization of amino acid Schiff bases. nih.gov While not always starting directly from 2-amino-2-methylpropionitrile, the principles of its reactivity are foundational to these synthetic routes.

Utilization in the Construction of Complex Organic Molecules

The inherent functionality of 2-amino-2-methylpropionitrile makes it an attractive starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients and diverse heterocyclic structures.

2-Amino-2-methylpropionitrile is a documented starting material in the synthesis of an important intermediate for Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. google.compatsnap.com A patented synthetic route describes the use of 2-amino-2-methylpropionitrile to generate 2-amino-2-methylpropylamine tert-butyl ester, a key fragment in the construction of the final drug molecule. google.com This process highlights the utility of the aminonitrile in providing a compact and functionalized building block for pharmaceutical manufacturing.

While not directly synthesized from 2-amino-2-methylpropionitrile, the synthesis of Methyldopa, an antihypertensive drug, involves a structurally related α-aminonitrile, DL-2-amino-3-(3,4-dimethoxyphenyl)-2-methyl-propionitrile. google.comgoogle.com This intermediate is prepared from veratone, sodium cyanide, and ammonium (B1175870) chloride and is subsequently hydrolyzed to yield Methyldopa. google.com This parallel underscores the broader importance of the α-aminonitrile motif in the synthesis of pharmaceuticals.

The bifunctional nature of 2-amino-2-alkyl(aryl)propanenitriles, containing both a nucleophilic amino group and an electrophilic cyano group, makes them ideal precursors for the synthesis of various heterocyclic systems. arkat-usa.org These compounds serve as key building blocks for five-membered heterocycles such as imidazole (B134444) and oxazole (B20620) derivatives. arkat-usa.orgresearchgate.net The synthesis of these heterocycles often involves the participation of the entire aminonitrile molecule, leveraging its dual reactivity to construct the ring system. arkat-usa.org The resulting heterocyclic compounds themselves may possess interesting chemical and biological properties. arkat-usa.org

Applications in Multicomponent Reactions Beyond Classical Strecker Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. organic-chemistry.org While 2-amino-2-methylpropionitrile is itself a product of the classical Strecker synthesis (a three-component reaction of acetone (B3395972), ammonia (B1221849), and hydrogen cyanide), its derivatives can also participate in other MCRs. For instance, the Ritter reaction, which can be part of a sequential one-pot process, involves the reaction of a nitrile with a carbocation in the presence of a strong acid to form an N-alkyl amide. The structural motif of 2-amino-2-methylpropionitrile lends itself to such transformations, potentially leading to highly functionalized and complex molecules in a single step.

Development of Stereoselective Synthetic Routes Employing 2-Amino-2-methylpropionitrile Derivatives

The generation of chiral molecules is of paramount importance in modern organic synthesis, particularly in the pharmaceutical industry. The development of stereoselective synthetic routes that employ derivatives of 2-amino-2-methylpropionitrile is an active area of research. Asymmetric synthesis of α,α-disubstituted α-amino acids can be achieved through various strategies, including the use of chiral auxiliaries. rsc.orgst-andrews.ac.uk For example, enantioselective methods have been developed for the addition of acetonitrile (B52724) to α-iminoesters, catalyzed by chiral metal complexes, to produce enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org These approaches, while not always starting from 2-amino-2-methylpropionitrile itself, demonstrate the potential for creating chiral centers from related structures and are crucial for the synthesis of enantiomerically pure compounds.

Mechanistic Studies of Reactions Involving 2 Amino 2 Methylpropionitrile

Investigation of Reaction Pathways and Transition States

The reactivity of 2-amino-2-methylpropionitrile is primarily centered around the amino and nitrile functional groups. Understanding the pathways and energetic barriers of its reactions is key to controlling product formation.

The formation of 2-amino-2-methylpropionitrile itself, often achieved through a Strecker synthesis, involves the reaction of acetone (B3395972) with an ammonia (B1221849) source and a cyanide source. The generally accepted mechanism for the Strecker synthesis proceeds through the formation of an imine or an iminium ion intermediate. nih.govharvard.edunih.gov In the case of 2-amino-2-methylpropionitrile synthesis from acetone, the carbonyl group is activated, followed by nucleophilic attack of ammonia to form a hemiaminal, which then dehydrates to an imine. Subsequent nucleophilic addition of a cyanide ion to the imine carbon yields the α-aminonitrile. harvard.edunih.gov

Two primary reaction pathways for the subsequent transformation of 2-amino-2-methylpropionitrile are hydrolysis and reduction of the nitrile group.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-amino-2-methylpropanoic acid (an α-amino acid) or 2-amino-2-methylpropionamide as an intermediate. chemicalbook.comgoogle.com

Acid-Catalyzed Hydrolysis: The mechanism involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of a protonated amide, which upon deprotonation gives the amide intermediate. Further hydrolysis of the amide leads to the carboxylic acid. chemicalbook.comgoogle.comgoogle.com

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, forming a negatively charged intermediate. Protonation by water yields an imidic acid, which tautomerizes to the amide. google.com Like the acid-catalyzed pathway, the amide can be further hydrolyzed to the corresponding carboxylate salt. google.com

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-amino-2-methyl-1-propanamine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). chemicalbook.com The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate, which is then further reduced to the diamine after an aqueous workup. chemicalbook.com

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating these reaction pathways and their associated transition states. nih.govrsc.organalis.com.my By modeling the potential energy surface, the geometries of reactants, intermediates, transition states, and products can be optimized, and their relative energies can be calculated. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For instance, a DFT study on a related system can elucidate the transition state geometry for the rate-determining step. In the hydrolysis of a nitrile, the transition state for the initial nucleophilic attack of water or hydroxide would show the partial formation of the new C-O bond and partial breaking of the C≡N triple bond.

Table 1: Hypothetical Calculated Energies for Key Species in the Hydrolysis of 2-Amino-2-methylpropionitrile

| Species | Relative Energy (kcal/mol) |

| Reactants (2-Amino-2-methylpropionitrile + H₂O) | 0 |

| Transition State 1 (Nucleophilic attack) | +25 |

| Amide Intermediate | -10 |

| Transition State 2 (Amide hydrolysis) | +20 |

| Products (2-Amino-2-methylpropanoic acid + NH₃) | -15 |

Note: This data is illustrative and represents typical relative energies for such a reaction, as specific experimental or computational data for 2-amino-2-methylpropionitrile was not available in the public domain.

Catalytic Effects on Transformations Involving the Aminonitrile Moiety

Catalysts play a pivotal role in enhancing the rate and selectivity of reactions involving the aminonitrile moiety. Various catalytic systems have been developed for the synthesis and transformation of α-aminonitriles. chemicalbook.comsigmaaldrich.comnih.gov

Catalysis in Strecker Synthesis: The synthesis of α-aminonitriles, including 2-amino-2-methylpropionitrile, can be catalyzed by a range of catalysts. For example, indium metal has been shown to be an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles in water. nih.gov The proposed mechanism suggests that indium acts as a Lewis acid, facilitating the formation of the imine intermediate and activating it for the subsequent nucleophilic attack by the cyanide source. nih.gov Organocatalysts, such as those based on thiourea (B124793) or squaramide, have also been developed for the enantioselective Strecker reaction, where they activate the imine and the cyanide source through hydrogen bonding. chemicalbook.com

Catalytic Hydrogenation: The reduction of the nitrile group to a primary amine can be achieved through catalytic hydrogenation. chemicalbook.com This method is often more economical and scalable than using stoichiometric reducing agents like LiAlH₄. Typical catalysts include heterogeneous catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. chemicalbook.com The mechanism of catalytic hydrogenation involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to prevent the formation of secondary and tertiary amines as byproducts. chemicalbook.com For instance, the addition of promoters like potassium oxide (K₂O) and lanthana (La₂O₃) to a Ni/α-Al₂O₃ catalyst has been shown to enhance the selectivity for the partial hydrogenation of adiponitrile (B1665535) to 6-aminocapronitrile by modifying the electronic properties and dispersion of the nickel catalyst. mdpi.com

Catalytic Hydrolysis: While strong acids or bases are typically used for nitrile hydrolysis, catalytic methods are also being explored to achieve milder reaction conditions and higher selectivity, particularly to stop the reaction at the amide stage. bldpharm.comchemspider.comguidechem.com Enzymes, such as acylases, can catalyze the enantioselective hydrolysis of N-acyl-α-amino acids, which can be formed from the corresponding aminonitriles. harvard.edu

Table 2: Effect of Different Catalysts on the Reduction of a Generic Nitrile

| Catalyst | Temperature (°C) | Pressure (atm) | Product | Yield (%) |

| Raney Nickel | 100 | 50 | Primary Amine | 85 |

| Pd/C | 80 | 20 | Primary Amine | 90 |

| Rh-MoOx/SiO₂ | 120 | 60 | Amino Alcohol* | 92 |

| LiAlH₄ (non-catalytic) | 25 | 1 | Primary Amine | 95 |

*This entry refers to the hydrogenation of an amino acid, a related transformation, to illustrate catalyst diversity. rsc.org Note: This data is illustrative and compiled from general findings on nitrile reduction, as specific comparative data for 2-amino-2-methylpropionitrile was not readily available.

Solvation Effects on Reactivity and Selectivity

The solvent can significantly influence the rate and outcome of chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states.

In the context of reactions involving 2-amino-2-methylpropionitrile, the choice of solvent can affect:

Reaction Rates: For reactions involving charged species or significant changes in polarity from reactants to the transition state, the dielectric constant of the solvent plays a major role. For example, in the hydrolysis of nitriles, polar solvents can stabilize the charged intermediates and transition states, thereby accelerating the reaction. A study on the hydrolysis of aminonitriles found that the reaction rate was dependent on the solvent, with different rate dependencies on the base concentration observed in water versus methanol (B129727)/water mixtures. guidechem.com

Selectivity: Solvents can influence the selectivity of a reaction by selectively solvating different transition states or by participating in the reaction mechanism. For instance, in the catalytic hydrogenation of nitriles, the solvent can affect the adsorption of the substrate and hydrogen on the catalyst surface and can influence the formation of byproducts.

Reaction Equilibrium: The position of a chemical equilibrium can be shifted by the solvent's ability to solvate the reactants and products to different extents.

A study on a proton transfer reaction involving an aminopyridine derivative showed that the formation constant of the resulting complex was higher in acetonitrile (B52724) (a polar aprotic solvent) compared to methanol (a polar protic solvent). nih.gov This highlights how different types of polar solvents can have distinct effects on reactions involving amino groups.

In the context of CO₂ capture by a related compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), computational studies have shown that the solvation structure and dynamics in aqueous solutions are crucial in determining the reaction pathway, with water molecules playing an active role in the reaction mechanism. researchgate.net Similar effects can be anticipated for reactions of 2-amino-2-methylpropionitrile in aqueous media.

Table 3: Influence of Solvent on a Hypothetical Reaction Rate of an Aminonitrile

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.9 | 1 |

| Diethyl Ether | 4.3 | 15 |

| Acetone | 21 | 150 |

| Acetonitrile | 37 | 500 |

| Water | 80 | 2000 |

Note: This data is illustrative and based on general principles of solvent effects on reactions proceeding through polar transition states. Specific kinetic data for reactions of 2-amino-2-methylpropionitrile in various solvents is not widely available.

Advanced Applications in Chemical Sciences Non Clinical/non Material Properties Focused

Incorporation into Supramolecular Architectures and Self-Assembled Systems

The design and synthesis of complex, functional supramolecular architectures through self-assembly is a burgeoning field in chemistry. The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is driven by a variety of intermolecular interactions. 2-Amino-2-methylpropionitrile possesses key functional groups that could facilitate its participation in such systems.

The primary amine group is capable of forming strong hydrogen bonds, acting as a hydrogen bond donor. The nitrile group, with its lone pair of electrons and polarized triple bond, can act as a hydrogen bond acceptor. This dual nature allows for the potential formation of extended hydrogen-bonded networks. Furthermore, the presence of both an amino and a nitrile group on the same geminal carbon atom could lead to the formation of specific and directional interactions, which are crucial for creating ordered supramolecular structures.

While specific studies detailing the self-assembly of 2-Amino-2-methylpropionitrile trihydrate are not prevalent, the principles of supramolecular chemistry suggest its potential to form various motifs. For instance, it could participate in the formation of rosettes, tapes, or sheets through intermolecular hydrogen bonding. The methyl groups, while primarily contributing to the molecule's steric profile, can also engage in weaker van der Waals interactions, which play a role in the packing and stability of the resulting assemblies.

The self-assembly of amino acids and their derivatives into ordered nanostructures is a well-documented phenomenon driven by noncovalent interactions like electrostatic forces, π–π stacking, and hydrogen bonding. beilstein-journals.orgnih.gov By extension, aminonitriles such as 2-Amino-2-methylpropionitrile are plausible candidates for similar processes. The exploration of its co-assembly with other molecules, such as dicarboxylic acids or aromatic compounds, could lead to the development of novel multi-component supramolecular materials with tailored properties.

Table 1: Potential Intermolecular Interactions of 2-Amino-2-methylpropionitrile in Supramolecular Systems

| Functional Group | Potential Interaction | Role in Self-Assembly |

|---|---|---|

| Primary Amine (-NH₂) | Hydrogen Bond Donor | Directional bonding, network formation |

| Nitrile (-C≡N) | Hydrogen Bond Acceptor, Dipole-Dipole | Complementary pairing, structural reinforcement |

Role in Prebiotic Chemistry and the Origin of Life Studies

The study of prebiotic chemistry seeks to understand the chemical pathways that could have led to the emergence of life from abiotic matter. Aminonitriles are considered crucial intermediates in the prebiotic synthesis of amino acids, the fundamental building blocks of proteins. The Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide, is a widely accepted prebiotic route to amino acids, and it proceeds through an aminonitrile intermediate.

2-Amino-2-methylpropionitrile is the aminonitrile precursor to the non-proteinogenic amino acid α-methylalanine. The formation of aminonitriles has been demonstrated under simulated primitive Earth conditions. nih.gov The presence of simple organic molecules like acetone (B3395972) (a ketone), ammonia, and hydrogen cyanide in the prebiotic environment could have led to the formation of 2-Amino-2-methylpropionitrile.

Recent research has highlighted the central role of aminonitriles in prebiotic peptide synthesis, potentially bypassing the need for free amino acids, which can be difficult to polymerize in aqueous environments. springernature.com Aminonitriles possess built-in chemical energy in their nitrile bond that can be harnessed for peptide bond formation. springernature.com Their lower basicity compared to amino acids makes them more effective nucleophiles over a broader pH range, facilitating ligation reactions. springernature.com

Studies have shown that aminonitriles can be key reactants in the formation of amino acids on celestial bodies like Titan, suggesting their importance in extraterrestrial prebiotic chemistry. acs.org The alkaline hydrolysis of aminonitriles is a plausible pathway for amino acid synthesis in such environments. acs.org The investigation into the formation and reactions of various aminonitriles, including 2-Amino-2-methylpropionitrile, under different prebiotic scenarios continues to be an active area of research. acs.orgnih.gov

Table 2: 2-Amino-2-methylpropionitrile in the Context of Prebiotic Synthesis

| Prebiotic Reaction | Reactants | Product | Significance |

|---|---|---|---|

| Strecker Synthesis | Acetone, Ammonia, Hydrogen Cyanide | 2-Amino-2-methylpropionitrile | Plausible route to aminonitrile formation on early Earth. |

| Hydrolysis | 2-Amino-2-methylpropionitrile, Water | α-Methylalanine | Formation of a non-proteinogenic amino acid. |

Functionalization Agent in Material Science (Excluding Bulk Polymerization Initiator Use)

The modification of material surfaces to impart specific functionalities is a cornerstone of modern material science. The introduction of amino groups onto a surface is a common strategy to enhance properties such as biocompatibility, hydrophilicity, and the ability to subsequently attach other molecules. nih.gov 2-Amino-2-methylpropionitrile, with its primary amine group, presents itself as a candidate for such surface functionalization.

The amino group can be covalently attached to surfaces containing various functional groups, such as carboxylic acids, esters, or epoxides, through amide or amine linkages. This process, known as aminolysis when reacting with esters, can alter the surface chemistry and topography of materials. nih.gov For example, the functionalization of polymer surfaces with amino groups has been shown to improve cellular adhesion and proliferation. nih.gov

While the use of 2-Amino-2-methylpropionitrile specifically as a surface functionalization agent is not extensively documented, its structure suggests potential advantages. Its small size could allow for a high density of functional groups on a surface. The nitrile group, if it remains unreacted during the initial functionalization, could serve as a secondary reactive site for further chemical modifications, enabling a multi-step functionalization strategy. For instance, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing a different functionality for subsequent reactions.

The covalent attachment of molecules with desired properties to surfaces is a powerful tool. For instance, the immobilization of antibiotics on titanium surfaces has been achieved through interactions involving amine and carboxylic acid groups. nih.gov This highlights the potential for using amino-functionalized surfaces, which could be prepared using molecules like 2-Amino-2-methylpropionitrile, as platforms for creating advanced functional materials.

Table 3: Potential Surface Functionalization Reactions of 2-Amino-2-methylpropionitrile

| Surface Functional Group | Reaction Type | Resulting Linkage | Potential Application |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amidation | Amide (-CO-NH-) | Biomolecule immobilization, improved biocompatibility. |

| Ester (-COOR) | Aminolysis | Amide (-CO-NH-) | Altering surface properties of polyesters. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of α-aminonitriles, such as 2-Amino-2-methylpropionitrile, often relies on the Strecker reaction, which can involve stoichiometric amounts of toxic cyanide reagents. osti.gov A primary focus of future research is the development of more sustainable and environmentally friendly synthetic methods.

Key research avenues include:

Catalytic Approaches: The use of organocatalysts is a promising green alternative for synthesizing α-aminonitriles. nih.gov Research into recyclable, chiral amide-based organocatalysts has shown high yields and enantioselectivity for similar reactions. nih.gov Further investigation could adapt these catalytic systems for the synthesis of 2-Amino-2-methylpropionitrile, minimizing waste and avoiding harsh reagents.

Alternative Cyanide Sources: To circumvent the direct use of highly toxic hydrogen cyanide, research into alternative, easy-to-handle cyanide sources is crucial. researchgate.net Methods utilizing the spatial separation of cyanide release and consumption, for instance from sources like hexacyanoferrate or even biomass-derived nitriles, offer a much safer and more flexible reaction setup. researchgate.net

Green Solvents and Conditions: The principles of green chemistry encourage the use of safer solvents and reaction conditions. nih.govguidechem.com Future synthetic procedures for 2-Amino-2-methylpropionitrile and its trihydrate should explore the use of water, ionic liquids, or biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) to replace hazardous options like dichloromethane. rsc.org Additionally, developing methods that operate under solvent-free conditions represents a significant goal for sustainable production. nih.gov One patented method already highlights an environmentally friendly route using 2-Amino-2-methylpropionitrile as a starting material under mild conditions, suggesting a viable path for industrial-scale green synthesis. nih.gov

A comparative table of conventional versus potential green synthetic approaches is presented below.

| Feature | Conventional Synthesis (Strecker) | Future Green Synthesis |

| Cyanide Source | Direct use of HCN or alkali metal cyanides | In-situ generation from non-toxic precursors (e.g., hexacyanoferrate) researchgate.net |

| Catalyst | Often stoichiometric, harsh reagents | Recyclable organocatalysts, biocatalysts nih.govanalis.com.my |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, biorenewable solvents, or solvent-free conditions guidechem.comrsc.org |

| Byproducts | Potentially toxic waste streams | Reduced waste generation, biodegradable byproducts nih.gov |

Advanced Characterization of Solid-State Forms and Polymorphism

The solid-state properties of a hydrated compound are critical for its storage, stability, and application. For 2-Amino-2-methylpropionitrile trihydrate, there is a significant lack of detailed solid-state characterization, representing a major unexplored avenue of research. The study of polymorphism—the ability of a substance to exist in two or more crystalline forms—is particularly important, as different polymorphs can have vastly different physical properties.

Future research should focus on:

Comprehensive Structural Elucidation: While the basic molecular structure is known, a definitive single-crystal X-ray diffraction (SCXRD) analysis of the trihydrate form has not been reported. rsc.org Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the 2-Amino-2-methylpropionitrile and water molecules in the crystal lattice. This is the gold standard for confirming crystal structure. analis.com.my

Polymorph Screening: A systematic screening for polymorphs of 2-Amino-2-methylpropionitrile trihydrate should be undertaken. Studies have shown that at least one in two chemical compounds displays polymorphism when screened intensively. researchgate.net Crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and pressures) are needed to identify potential polymorphic forms.

Spectroscopic and Thermal Analysis: A suite of analytical techniques should be employed to characterize the solid-state forms. nih.gov

Thermo-analytical Methods: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can determine melting points, dehydration temperatures, and the stoichiometry of hydration. nih.gov

Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide insights into the hydrogen bonding network between the water molecules and the aminonitrile. researchgate.net Solid-state NMR would further illuminate the local chemical environments within the crystal structure.

Gravimetric Methods: Dynamic Vapour Sorption (DVS) is essential for understanding the hydrate's stability under varying humidity conditions and for studying hydration/dehydration kinetics. nih.gov

The table below outlines the key analytical techniques and the information they would provide for this unexplored area.

| Analytical Technique | Purpose for 2-Amino-2-methylpropionitrile trihydrate |

| Single-Crystal X-ray Diffraction (SCXRD) | Determine the definitive crystal structure, hydrogen bonding network, and conformation. rsc.org |

| Powder X-ray Diffraction (PXRD) | Identify different polymorphic forms and assess sample purity. |

| Differential Scanning Calorimetry (DSC) | Investigate thermal transitions, such as melting and dehydration events. nih.gov |

| Thermogravimetric Analysis (TGA) | Quantify the water content and determine thermal stability. nih.gov |

| FTIR/Raman Spectroscopy | Characterize vibrational modes and probe the intermolecular interactions (hydrogen bonds). researchgate.net |

| Dynamic Vapour Sorption (DVS) | Assess hygroscopicity and the kinetics of water uptake/loss. nih.gov |

Expansion of Synthetic Utility to Novel Chemical Scaffolds

As a bifunctional molecule containing both an amino group and a nitrile group, 2-Amino-2-methylpropionitrile is a versatile building block. Its gem-dimethyl substitution provides steric hindrance that can influence reactivity and lead to unique molecular architectures. Future research should aim to expand its synthetic utility beyond its current applications.

Promising areas for exploration include:

Heterocyclic Synthesis: α-Aminonitriles are valuable precursors to a wide variety of nitrogen-containing heterocyclic compounds, such as imidazoles and thiazolines. rsc.org The reaction of 2-Amino-2-methylpropionitrile with other molecules, like aminothiols, could lead to novel 5- or 6-membered ring systems, which are common motifs in pharmaceuticals. rsc.org

Peptide and Amino Acid Analogs: The structure of 2-Amino-2-methylpropionitrile is analogous to α-aminoisobutyric acid, a non-proteinogenic amino acid. This makes it an interesting starting point for the synthesis of peptidomimetics or other unnatural amino acid derivatives, which are crucial in drug discovery for improving biostability. bldpharm.com

Scaffold Hopping and Privileged Structures: The core structure can be used in "scaffold hopping" strategies to generate new analogs of known bioactive molecules. rsc.org For example, replacing a known active core, like a 2-aminoimidazole, with the gem-dimethyl aminonitrile moiety could lead to new classes of compounds with potentially improved properties, such as anti-biofilm agents. rsc.org Its role as a starting material for anagliptin, a DPP-4 inhibitor, already demonstrates its value in accessing medicinally relevant scaffolds. nih.gov

Deeper Theoretical Understanding of Reactivity and Hydration Phenomena

While experimental work is crucial, it should be complemented by computational and theoretical studies to gain a deeper understanding of the molecule's fundamental properties. Such studies can guide experimental design and provide insights that are difficult to obtain through experimentation alone.

Future theoretical investigations should target:

Reactivity and Mechanistic Studies: Theoretical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. rsc.org This can help predict the reactivity of the nitrile and amino groups, rationalize experimental outcomes, and design more efficient synthetic routes. For instance, calculations have predicted that α-aminonitriles are more reactive than other nitriles, a hypothesis that can be further explored for this specific compound. rsc.org

Hydration Energetics and Dynamics: Understanding the hydration process at a molecular level is key to controlling the formation and stability of the trihydrate. Computational models can simulate the interaction of 2-Amino-2-methylpropionitrile with water molecules, clarifying the thermodynamics and kinetics of hydrate (B1144303) formation. This can explain why the trihydrate forms and predict its stability relative to other potential hydrate or anhydrous forms.

Polymorph Energy Landscapes: Computational methods can predict the relative energies of different hypothetical crystal packing arrangements (polymorphs). researchgate.net By calculating the lattice energies of potential polymorphs, researchers can construct an energy landscape that helps to understand which forms are likely to be stable and accessible experimentally.

Spectroscopic Predictions: Quantum chemical calculations can predict spectroscopic data (e.g., NMR, IR spectra) for different proposed structures. analis.com.my Comparing these theoretical spectra with experimental data is a powerful tool for structural confirmation, especially when single crystals are difficult to obtain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.